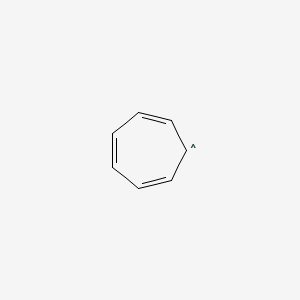
Cycloheptatrienyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The cycloheptatrienyl radical, also known as the tropyl radical, is an organic compound with the molecular formula C₇H₇. It is a resonance-stabilized radical derived from cycloheptatriene. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The cycloheptatrienyl radical can be synthesized through several methods. One common approach involves the pyrolysis of cycloheptatriene or norbornadiene in the presence of a carrier gas such as helium or neon. This process typically occurs in a flash-pyrolysis micro-reactor at temperatures starting from 1100 K . Another method involves the use of vacuum ultraviolet photoionization mass spectrometry to detect and identify the pyrolysis products .
Industrial Production Methods: While industrial-scale production methods for the this compound are not well-documented, the laboratory-scale synthesis methods mentioned above provide a foundation for potential industrial applications. The stability and reactivity of the radical under various conditions are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: The cycloheptatrienyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can react with oxygen to form cycloheptatrienyl oxide.
Reduction: It can be reduced to cycloheptatriene under specific conditions.
Substitution: The radical can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other substituting agents.
Major Products:
Oxidation: Cycloheptatrienyl oxide.
Reduction: Cycloheptatriene.
Substitution: Various substituted cycloheptatrienyl derivatives.
Applications De Recherche Scientifique
The cycloheptatrienyl radical has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of radical chemistry.
Medicine: The radical’s unique reactivity makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The cycloheptatrienyl radical exerts its effects through various mechanisms, primarily involving the polarization of C-H bonds. The radical’s resonance stabilization allows it to participate in a wide range of chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Cyclopentadienyl Radical: Another resonance-stabilized radical with a five-membered ring structure.
Benzyl Radical: A resonance-stabilized radical derived from toluene.
Vinylcyclopentadienyl Radical: A derivative of cyclopentadiene with a vinyl group.
Uniqueness: The cycloheptatrienyl radical is unique due to its seven-membered ring structure, which provides distinct resonance stabilization compared to other radicals. This unique structure allows it to participate in specific reactions that other radicals may not undergo .
Propriétés
Numéro CAS |
3551-27-7 |
|---|---|
Formule moléculaire |
C7H7 |
Poids moléculaire |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
Clé InChI |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C[CH]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
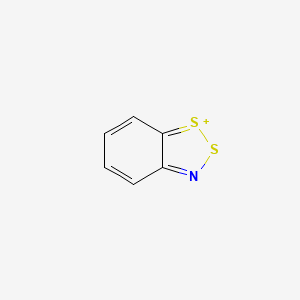
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
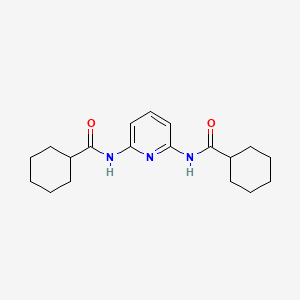

![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
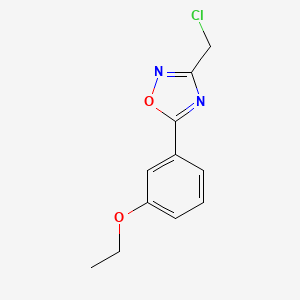
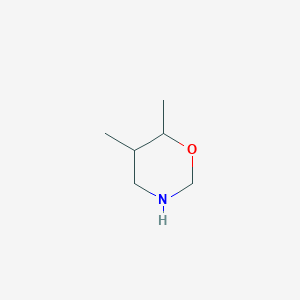
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
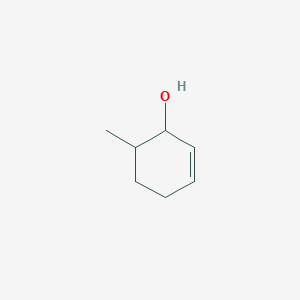
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
